Lead dimethyldithiocarbamate
Overview
Description
Lead dimethyldithiocarbamate is an organometallic compound with the chemical formula Pb(S₂CN(CH₃)₂)₂. It is a white to off-white powder that is insoluble in water. This compound is part of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals.
Mechanism of Action
Target of Action
It’s known that dithiocarbamates, in general, have the ability to form stable complexes with transition metals . They are also known to inhibit enzymes containing Cu, Fe, Zn, or thiol groups .
Mode of Action
Lead dimethyldithiocarbamate interacts with its targets primarily through chelation . The compound’s thio carbamate chelating group allows it to form stable complexes with various biological targets . The mode of action for distal peripheral neuropathy, a common effect of dithiocarbamates, is postulated to be associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy .
Biochemical Pathways
Dithiocarbamates are known to interfere with the function of certain enzymes, potentially affecting multiple biochemical pathways
Pharmacokinetics
It’s known that dithiocarbamates can generate carbon disulfide (cs2) through biotransformation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Exposure to related compounds has been associated with a range of symptoms, including irritation of the skin, eyes, mucous membranes, and respiratory tract, as well as neurological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water and slowly decomposes in aqueous solution to form carbon disulfide and methylamine or other amines . This decomposition is accelerated by acids . Therefore, the pH and composition of the environment can significantly impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Lead dimethyldithiocarbamate is characterized by its reactivity. It readily chelates most heavy metals and reacts with sulfhydryl groups of proteins, rendering itself neurotoxic, teratogenic, and cytotoxic .
Cellular Effects
Studies have shown that it can cause neoplasms in both male and female rats and mice when administered in the diet .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can cause neoplasms in rats and mice when administered in the diet .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses can lead to neoplasms in both male and female rats and mice .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various compartments and organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead dimethyldithiocarbamate is typically synthesized by reacting lead salts with dimethyldithiocarbamate ligands. One common method involves the reaction of lead acetate with sodium dimethyldithiocarbamate in an aqueous solution. The reaction proceeds as follows: [ \text{Pb(CH₃COO)₂} + 2 \text{NaS₂CN(CH₃)₂} \rightarrow \text{Pb(S₂CN(CH₃)₂)₂} + 2 \text{NaCH₃COO} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the following steps:
- Dissolution of lead acetate in water.
- Addition of sodium dimethyldithiocarbamate to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration to remove any insoluble impurities.
- Drying the product to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Lead dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other by-products.
Reduction: It can be reduced to lead metal under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxide (PbO) and other oxidized species.
Reduction: Metallic lead (Pb).
Substitution: New organometallic complexes with different ligands
Scientific Research Applications
Lead dimethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential use as an enzyme inhibitor and in the treatment of diseases such as cancer and HIV.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Employed as a vulcanization accelerator in the rubber industry, a froth flotation collector in mining, and a lubricant additive
Comparison with Similar Compounds
Lead dimethyldithiocarbamate can be compared with other dithiocarbamate compounds, such as:
Zinc dimethyldithiocarbamate: Similar in structure but contains zinc instead of lead. It is widely used as a fungicide and in rubber vulcanization.
Copper dimethyldithiocarbamate: Known for its antimicrobial properties and used in agriculture and medicine.
Iron dimethyldithiocarbamate: Studied for its potential use in medical imaging and as an anticancer agent.
Uniqueness: this compound is unique due to its specific metal-binding properties and its applications in various fields. Its ability to form stable complexes with lead makes it particularly useful in industrial applications .
Properties
IUPAC Name |
bis(dimethylcarbamothioylsulfanyl)lead | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Pb/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTHALAWFUFVCU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[Pb]SC(=S)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2PbS4 | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Weight |
447 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead dimethyldithiocarbamate is a white to off-white powder. (NTP, 1992), White solid; [Hawley] White powder; [MSDSonline], WHITE POWDER. | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | Lead bis(dimethyldithiocarbamate) | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), Less than 0.1 mg/mL water at 73 °F (23 °C), Insoluble in all common organic solvents; slightly soluble in cyclohexanone, Insoluble in toluene, <0.1 g solute/100 mL solution, In DMSO (dimethyl sulfoxide): 1-10 mg/mL at 20 °C, Solubility in water: none | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | Lead Dimethyldithiocarbamate | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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Density |
2.43 (NTP, 1992) - Denser than water; will sink, 2.43, 2.43 g/cm³ | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | Lead Dimethyldithiocarbamate | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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Color/Form |
White powder, Solid or pale-yellow needles from acetone, White to off-white powder | |
CAS No. |
19010-66-3 | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | (T-4)-Bis(N,N-dimethylcarbamodithioato-κS,κS′)lead | |
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Record name | Lead, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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Record name | Lead Dimethyldithiocarbamate | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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Melting Point |
590 °F (NTP, 1992), 310 °C, >310 °C | |
Record name | LEAD DIMETHYLDITHIOCARBAMATE | |
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Record name | Lead Dimethyldithiocarbamate | |
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Record name | LEAD BIS(DIMETHYLDITHIOCARBAMATE) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is soil washing in removing lead dimethyldithiocarbamate from contaminated soil?
A2: Research has shown that soil washing with acid and ethylenediaminetetracetic acid (EDTA) solutions is not very effective in removing this compound from contaminated soil. [] The study found that the removal efficiency for this compound was low (near 0-16%) under all washing conditions tested. This suggests that other remediation methods may be necessary for soils contaminated with this specific lead compound.
Q2: Can this compound be used as an accelerator in the production of elastomeric polyisoprene articles?
A3: Yes, this compound (LMD) is listed as a potential component in an accelerator composition for elastomeric polyisoprene production. [] The patent describes a composition that includes a dithiocarbamate compound like LMD, a thiazole compound, and a guanidine compound. This combination is suggested to improve the vulcanization process and enhance the properties of the final rubber products.
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